Various fields, including organic synthesis and materials science.
Additional applications of 2,4-Dibromoaniline include:
For these applications, researchers follow specific synthetic routes and characterize the resulting compounds using standard analytical techniques.
2,4-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N and a CAS number of 615-57-6. It appears as a white to light yellow crystalline solid and has a faint odor. The compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 2 and 4 positions relative to the amino group. Its molecular weight is approximately 250.92 g/mol, and it has a melting point ranging from 78 to 80 °C, while being insoluble in water .
2,4-Dibromoaniline itself does not possess a well-defined mechanism of action in biological systems. Its primary function lies in its reactivity as a precursor for the synthesis of various molecules with diverse biological activities.
There are several methods for synthesizing 2,4-dibromoaniline:
2,4-Dibromoaniline finds applications in various fields:
Interaction studies involving 2,4-dibromoaniline primarily focus on its electrochemical behavior and photochemical properties. Research indicates that its interactions with light can lead to significant transformations in related compounds, impacting their stability and reactivity. Such studies are crucial for understanding its role in environmental chemistry and potential degradation pathways .
Several compounds share structural similarities with 2,4-dibromoaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromoaniline | C6H6BrN | Contains one bromine atom; simpler structure |
| 3,4-Dibromoaniline | C6H5Br2N | Bromine atoms at different positions |
| 2-Amino-4-bromophenol | C6H6BrNO | Contains hydroxyl group along with amino group |
What sets 2,4-dibromoaniline apart from these similar compounds is its specific arrangement of two bromine substituents on the benzene ring at positions para and ortho to the amino group. This configuration influences its reactivity and biological activity distinctly compared to its analogs. Additionally, its applications in organic synthesis and material science highlight its versatility as a chemical intermediate .
Acute Toxic;Irritant